N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide
CAS No.: 1007194-94-6
Cat. No.: VC4370197
Molecular Formula: C22H17N3O4S
Molecular Weight: 419.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1007194-94-6 |
|---|---|
| Molecular Formula | C22H17N3O4S |
| Molecular Weight | 419.46 |
| IUPAC Name | N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide |
| Standard InChI | InChI=1S/C22H17N3O4S/c1-13-6-8-15(9-7-13)25-20(17-11-30(28)12-18(17)24-25)23-21(26)16-10-14-4-2-3-5-19(14)29-22(16)27/h2-10H,11-12H2,1H3,(H,23,26) |
| Standard InChI Key | FNZFDWJXOXYCHW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC5=CC=CC=C5OC4=O |
Introduction
Overview of the Compound
N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide is a heterocyclic compound that combines a thieno[3,4-c]pyrazole moiety with a chromene scaffold. This molecular architecture suggests potential biological activity due to the presence of multiple pharmacophores. Such compounds are often explored for their roles in medicinal chemistry, including anti-inflammatory, anticancer, and antimicrobial applications.
Structural Features
The compound's structure is characterized by:
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Thieno[3,4-c]pyrazole Core: Known for bioactivity in various therapeutic areas.
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Chromene Scaffold: Commonly associated with antioxidant and anti-inflammatory properties.
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Carboxamide Group: Enhances binding interactions with biological targets.
This combination of functional groups makes the compound a candidate for drug discovery programs.
Synthesis
While specific synthetic pathways for this compound were not detailed in the search results, similar heterocyclic compounds are typically synthesized using multi-step protocols involving:
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Cyclization reactions to form the thieno[3,4-c]pyrazole core.
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Coupling reactions to attach the chromene and carboxamide functionalities.
Advanced techniques like microwave-assisted synthesis or green chemistry approaches may also be employed to improve yields and reduce reaction times.
Potential Applications
The compound's structure suggests it could exhibit several biological activities:
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Anti-inflammatory Activity:
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Anticancer Properties:
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Antimicrobial Activity:
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The presence of heterocyclic systems often enhances antimicrobial efficacy against bacterial and fungal pathogens.
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Molecular Docking and In Silico Studies
Molecular docking studies could provide insights into the binding affinity of this compound with specific protein targets such as enzymes involved in inflammation or cancer progression. Computational tools like SwissADME can also predict its drug-likeness parameters (e.g., solubility, bioavailability).
Challenges and Future Directions
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Synthesis Optimization:
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Developing cost-effective and environmentally sustainable methods for large-scale production.
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Biological Evaluation:
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Comprehensive in vitro and in vivo studies are required to confirm its therapeutic potential.
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Structure-Activity Relationship (SAR):
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Modifications to the core structure could enhance potency and selectivity.
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